3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, also known as CMMIPO, is a synthetic organic compound that has been studied for its various applications in scientific research. CMMIPO is an important synthetic intermediate used in the synthesis of many organic compounds and can be used as a starting material for the synthesis of pharmaceuticals and other biological products. CMMIPO has a wide range of applications due to its unique properties, such as its high solubility, low toxicity, and low volatility.
Scientific Research Applications
Neuroprotective Agents for Ischemic Stroke
Indoline derivatives, such as “3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one”, have been used in the design and synthesis of multifunctional neuroprotective agents for the treatment of ischemic stroke . These compounds have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds have significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Antioxidant Activity
Indoline derivatives have been found to possess significant antioxidant activity . This property makes them useful in various applications where oxidative stress plays a key role, such as in neurodegenerative diseases and aging.
Anti-inflammatory Activity
Indoline derivatives have demonstrated anti-inflammatory activity . They have been found to lower the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Antiviral Activity
Indole derivatives, a class to which “3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one” belongs, have been found to possess antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Anticancer Activity
Indole derivatives have also been found to possess anticancer activity . This suggests that “3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one” and similar compounds could be used in the development of new anticancer drugs.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
properties
IUPAC Name |
3-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-9-10-3-2-4-12-11(10)6-8-15(12)13(16)5-7-14/h2-4H,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUKWTWZNLSECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2CCN(C2=CC=C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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